3-(Isopropylamino)propanenitrile

Catalog No.
S705477
CAS No.
692-98-8
M.F
C6H12N2
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Isopropylamino)propanenitrile

CAS Number

692-98-8

Product Name

3-(Isopropylamino)propanenitrile

IUPAC Name

3-(propan-2-ylamino)propanenitrile

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C6H12N2/c1-6(2)8-5-3-4-7/h6,8H,3,5H2,1-2H3

InChI Key

XBAXAJAODIQLCI-UHFFFAOYSA-N

SMILES

CC(C)NCCC#N

Canonical SMILES

CC(C)NCCC#N

The exact mass of the compound 3-(Isopropylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7771. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Isopropylamino)propanenitrile (CAS 692-98-8) is a branched secondary aminonitrile utilized primarily as a high-value precursor for N-isopropyl-1,3-propanediamine and related specialized building blocks . Its defining structural feature—the sterically demanding N-isopropyl group—differentiates it from linear and tertiary aminonitriles. In industrial procurement, it is selected for its ability to impart specific steric profiles in downstream applications, ranging from structure-directing agents (SDAs) in zeolite synthesis to regioselective intermediates in active pharmaceutical ingredients (APIs) and non-isocyanate polyurethanes (NIPUs) [1].

Substituting 3-(Isopropylamino)propanenitrile with linear analogs like 3-(propylamino)propanenitrile or tertiary analogs like 3-(dimethylamino)propanenitrile fundamentally alters downstream reactivity and phase selectivity [1]. In zeolite manufacturing, the specific steric bulk of the isopropyl group is non-negotiable for templating the 1D pore structure of MTT-framework zeolites (e.g., ZSM-23); linear amines fail to direct this specific crystallization [1]. Furthermore, in synthetic workflows, the isopropyl group provides critical steric shielding that prevents unwanted bis-alkylation or competitive acylation at the secondary nitrogen—a protective effect entirely absent in unbranched analogs, leading to complex product mixtures and severe yield penalties[2].

Dominant Phase Selectivity in Zeolite Templating

When reduced to N-isopropyl-1,3-propanediamine, this compound acts as a highly specific structure-directing agent (SDA) for ZSM-23 (MTT) zeolites. Studies on mixed-template systems demonstrate that the isopropyl derivative exerts a dominant templating effect. Even when mixed with TON-directing templates (like 1-methylbutylamine) at ratios as low as 0.25:1, the isopropyl-directed synthesis overwhelmingly yields the MTT phase, whereas linear alkylamines fail to enforce this strict 1D pore geometry [1].

Evidence DimensionPhase selectivity in hydrothermal crystallization
Target Compound Data>90% MTT phase formation even at <0.25 molar ratio in mixed SDA gels
Comparator Or BaselineLinear alkylamines (e.g., 1-methylbutylamine)
Quantified DifferenceIsopropyl derivative dominates crystallization pathways, whereas linear analogs yield mixed or alternative (TON) frameworks
ConditionsHydrothermal synthesis of borosilicate or aluminosilicate gels at 160-185 °C

Essential for catalyst manufacturers who require strict phase purity when producing shape-selective zeolites for petrochemical hydroisomerization.

Steric Shielding for Regioselective Acylation

In the synthesis of anti-arrhythmic APIs (e.g., recainam), the N-isopropyl group provides crucial steric hindrance. When the diamine derivative is subjected to acylation, the bulky isopropyl group effectively shields the secondary amine, directing the reaction almost exclusively to the primary amine. In contrast, N-methyl or linear N-propyl analogs suffer from competitive acylation at both nitrogen centers, significantly reducing the yield of the desired N'-acyl-N-alkyl-1,3-diaminopropane and necessitating costly chromatographic purification [1].

Evidence DimensionRegioselectivity during acylation
Target Compound DataHigh primary-amine selectivity due to isopropyl steric shielding
Comparator Or BaselineN-methyl or N-propyl analogs
Quantified DifferenceBranched isopropyl prevents secondary amine acylation, avoiding the complex product mixtures typical of linear analogs
ConditionsAcylation of 1,3-diaminopropanes with acylating agents in solvent

Drastically improves step-economy and API purity, lowering downstream purification costs in pharmaceutical manufacturing.

Modulated Nucleophilicity for NIPU and Cyclic Urea Synthesis

The transition toward non-isocyanate polyurethanes (NIPUs) relies on the reaction of diamines with cyclic carbonates. The isopropyl-substituted derivative exhibits modulated nucleophilicity compared to unbranched primary or secondary amines. This steric modulation prevents runaway exothermic reactions and allows for the controlled formation of specific cyclic ureas (e.g., with ethylene carbonate) or tailored NIPU linkages. Unbranched analogs react too rapidly, limiting pot life and processability during resin casting [1].

Evidence DimensionReaction kinetics and linkage selectivity with cyclic carbonates
Target Compound DataControlled reaction rate yielding specific cyclic ureas or sterically hindered NIPUs
Comparator Or BaselineUnbranched aliphatic diamines (e.g., 1,3-propanediamine)
Quantified DifferenceIsopropyl substitution extends pot life and alters the thermodynamic product from linear polyurethanes to cyclic ureas
ConditionsRing-opening polymerization with ethylene carbonate

Provides polymer chemists with the necessary kinetic control to cast bubble-free, structurally tailored non-isocyanate polyurethane resins.

Synthesis of MTT-Framework Zeolite Catalysts

As a direct precursor to N-isopropyl-1,3-propanediamine, this compound is the required precursor for manufacturing ZSM-23 and SSZ-32 zeolites. Its dominant templating effect ensures the high phase purity required for catalysts used in petrochemical dewaxing and hydroisomerization [1].

Manufacturing of Anti-Arrhythmic APIs

The compound is a structurally necessary building block for drugs like recainam. Its isopropyl group ensures regioselective acylation, preventing secondary amine side-reactions and eliminating the need for complex downstream purification [2].

Formulation of Non-Isocyanate Polyurethanes (NIPUs)

Utilized for formulating green polyurethane alternatives where controlled curing rates and specific cyclic urea linkages are required. The steric hindrance of the isopropyl group provides the extended pot life necessary for advanced coatings and foams [3].

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

692-98-8

Wikipedia

Propanenitrile, 3-((1-methylethyl)amino)-

Dates

Last modified: 08-15-2023

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